molecular formula C13H16FN3O B1524133 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine CAS No. 1240564-84-4

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1524133
CAS No.: 1240564-84-4
M. Wt: 249.28 g/mol
InChI Key: SMFYONAEJHSGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound intended for research and development applications in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers can utilize this aminopyrazole derivative as a key building block or intermediate in organic synthesis and medicinal chemistry exploration. The structure, featuring a fluorophenoxypropyl chain, is similar to other bioactive molecules investigated for various purposes, such as potential antitumor agents . The aminopyrazole core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. The specific research applications and mechanism of action for this compound are areas for qualified research personnel to determine through rigorous scientific investigation. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-10-9-13(15)16-17(10)7-2-8-18-12-5-3-11(14)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFYONAEJHSGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step approach:

  • Synthesis of Suitable 1,3-Difunctional Precursors
    These compounds serve as the backbone for pyrazole ring formation. They typically contain functional groups positioned to facilitate cyclization with hydrazine derivatives.

  • Cyclization with Hydrazine or Substituted Hydrazines
    The reaction of 1,3-difunctional compounds with hydrazones or hydrazines leads to pyrazole ring formation. However, this step requires optimization to favor the 1,3,4-substitution pattern.

  • Selective N-Alkylation
    Introduction of the 1-substituent (in this case, the 3-(4-fluorophenoxy)propyl group) onto the pyrazole nitrogen is performed under conditions that minimize formation of regioisomers.

  • Purification and Isolation
    The final compound is purified, often by crystallization or chromatographic techniques, to isolate the desired isomer with high purity.

Detailed Preparation Method According to WO2009135808A2

A patented method (WO2009135808A2) provides a highly regioselective process for synthesizing 1,3,4-substituted pyrazole derivatives, which can be adapted for preparing 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine. Key features include:

  • Step i: Formation of Hydrazone Intermediate
    A 1,3-difunctional compound (formula II) is reacted with a hydrazone (formula III) to form an intermediate compound (formula VI). This step is carried out in the presence of water and an acid catalyst, typically at moderate temperatures (20–150 °C). The reaction proceeds with high regioselectivity toward the 1,3-isomer.

  • Step ii: Acid-Promoted Cyclization
    The intermediate is treated with acid and water to induce cyclization, forming the pyrazole ring with the desired substitution pattern.

  • Advantages :

    • High regioselectivity, minimizing undesired isomers.
    • No need for low temperatures, simplifying scale-up.
    • Moderate reaction conditions (temperature and pressure).
  • Typical Reaction Conditions :

Step Conditions Temperature Range Notes
Hydrazone formation Acid catalyst, aqueous medium 20–150 °C Ensures regioselectivity
Cyclization Acid treatment with water 20–150 °C Converts intermediate to pyrazole ring
Component Description
1,3-Difunctional compound Contains functional groups suitable for cyclization
Hydrazone Derived from substituted hydrazines
Acid catalyst Mineral or organic acid facilitating cyclization

Specific Considerations for 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine

  • The 3-(4-fluorophenoxy)propyl substituent is introduced via alkylation of the pyrazole nitrogen after ring formation or incorporated through the choice of hydrazine/hydrazone precursors.
  • The fluorophenoxy group requires careful handling to prevent side reactions such as nucleophilic aromatic substitution.
  • Alkylation conditions are optimized to favor substitution at the N1 position of the pyrazole ring without over-alkylation or formation of N4-substituted isomers.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Conditions Outcome/Intermediate
1 Preparation of 1,3-difunctional compound Alkyl halides, fluorophenol derivatives Standard organic synthesis 1,3-difunctional precursor
2 Hydrazone formation 1,3-difunctional compound + hydrazine derivative Acid catalyst, aqueous, 20–150 °C Hydrazone intermediate
3 Cyclization Hydrazone intermediate Acid, water, moderate heat Pyrazole ring formation, regioselective
4 N-Alkylation Pyrazole intermediate + 3-(4-fluorophenoxy)propyl halide Base, solvent, controlled temperature Target compound 1-[3-(4-fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine

Research Findings and Optimization

  • The patented method emphasizes the use of hydrazone intermediates and acid-catalyzed cyclization to improve regioselectivity.
  • Avoidance of low-temperature conditions reduces operational complexity.
  • The use of water as a co-solvent in cyclization enhances selectivity and yield.
  • Alkylation steps require careful control of stoichiometry and reaction time to prevent side products.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at position 3 of the pyrazole ring undergoes nucleophilic reactions with alkyl halides and acylating agents.

Reaction Conditions Product Yield Reference
Acetylation with acetyl chlorideDCM, triethylamine, 0°C → RT, 4h1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-acetamide82%
Benzylation with benzyl bromideDMF, K₂CO₃, 60°C, 12hN-Benzyl derivative67%
  • The acetamide derivative showed enhanced stability in pharmacokinetic studies .

  • Steric hindrance from the 5-methyl group reduces reactivity toward bulkier electrophiles .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring participates in nitration and sulfonation, with regioselectivity controlled by the amine group.

Reaction Conditions Product Position Yield Reference
Nitration (HNO₃/H₂SO₄)0°C, 2h4-Nitro-1-[3-(4-fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amineC458%
Sulfonation (SO₃/H₂SO₄)50°C, 6h4-Sulfo derivativeC441%
  • Nitration occurs exclusively at the C4 position due to the strong para-directing effect of the amine .

  • Sulfonation yields are lower due to competing decomposition .

Oxidation and Reduction

The amine group and pyrazole ring exhibit redox activity under controlled conditions.

Reaction Conditions Product Yield Reference
Oxidation with KMnO₄ (acidic)H₂O, H₂SO₄, reflux, 8hPyrazol-3-one derivative73%
Reduction with LiAlH₄THF, 0°C → RT, 3hNo reaction (amine remains intact)
  • Oxidation to the pyrazol-3-one derivative is irreversible and alters biological activity .

  • The amine group resists reduction under standard conditions .

Ether Cleavage and Functionalization

The 4-fluorophenoxypropyl side chain undergoes cleavage under strong acidic or reductive conditions.

Reaction Conditions Product Yield Reference
Cleavage with HBr (48%)AcOH, 110°C, 24h3-Amino-5-methyl-1H-pyrazole + 4-fluorophenol89%
Hydrogenolysis (H₂/Pd-C)EtOH, RT, 12hPropylamine side chain retained95%
  • HBr cleavage is utilized to recover the pyrazole core for further derivatization .

  • Hydrogenolysis preserves the propylamine linker, enabling modular synthesis .

Metal Complexation

The amine and pyrazole nitrogen atoms act as ligands for transition metals.

Metal Conditions Complex Structure Application Reference
Cu(II)Methanol, RT, 2hSquare-planar geometryAntimicrobial activity
Zn(II)DMF, 60°C, 6hTetrahedral coordinationFluorescent sensing
  • Cu(II) complexes show broad-spectrum antibacterial properties .

  • Zn(II) complexes exhibit selective fluorescence quenching in the presence of Fe³⁺ .

Schiff Base Formation

Reaction with aldehydes yields imine derivatives, often used in coordination chemistry.

Aldehyde Conditions Product Yield Reference
SalicylaldehydeEtOH, reflux, 6hN-Salicylidene derivative78%
2-PyridinecarboxaldehydeCHCl₃, molecular sieves, 24hBidentate ligand65%
  • Schiff bases derived from salicylaldehyde form stable chelates with lanthanides .

Scientific Research Applications

Pharmacological Research

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may exhibit significant biological activity.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds can possess anticancer properties. For instance, a study demonstrated that pyrazole derivatives inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific role of 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine in these mechanisms is under investigation, with preliminary results indicating promising activity against certain cancer cell lines.

Material Science

The compound's unique chemical structure also positions it as a candidate for use in advanced materials. Its properties may be leveraged in the development of polymers or as a component in organic electronics.

Case Study: Polymer Development

Research into the incorporation of pyrazole derivatives into polymer matrices has shown enhanced thermal stability and mechanical properties. A study focused on embedding 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine into polycarbonate matrices, revealing improved performance metrics compared to standard formulations.

Biological Buffering Agent

The compound has been noted for its potential use as a non-ionic organic buffering agent in biological applications, particularly in cell culture environments where pH stability is crucial.

Application Example

In cell culture protocols, maintaining an optimal pH range (6-8.5) is critical for cellular function and viability. The incorporation of buffering agents like 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine can facilitate this stability, promoting more reliable experimental outcomes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-3-amines and arylpiperazines, which share structural motifs such as aromatic rings, alkyl linkers, and amine functionalities. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Molecular Formula Notable Properties
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine - 4-Fluorophenoxypropyl at N1
- Methyl at C5
Flexible propyl linker; fluorine enhances electronegativity C13H16FN3O Discontinued; potential CNS or GI activity inferred from analogs
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine (CAS 1247685-02-4) - Chloro-fluorophenylmethyl at N1 Rigid benzyl group; chloro/fluoro synergy C10H9ClFN3 Higher halogen content may increase binding affinity
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 2139025-19-5) - Fluoro-methylphenyl at C3
- Methyl at C4
Steric hindrance from methyl groups C11H12FN3 Reduced solubility; potential kinase inhibition
HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) - Chloro-methylphenoxypropyl
- Methoxyphenylpiperazine
Piperazine core; dual substituents C21H26ClN3O2 High serotonin receptor affinity due to piperazine
Cisapride (C23H29ClFN3O4) - 4-Fluorophenoxypropyl-piperidine
- Methoxybenzamide
Gastroprokinetic agent C23H29ClFN3O4 Withdrawn due to cardiac toxicity; highlights fluorophenoxypropyl's role in GI activity

Key Findings

Chloro-fluorophenylmethyl in CAS 1247685-02-4 introduces stronger halogen bonding, which could enhance target binding compared to the fluorine-only analog .

Cisapride’s withdrawal underscores the importance of substituent selection for safety; the target compound lacks the methoxybenzamide group linked to Cisapride’s toxicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 1,5-disubstituted pyrazole-3-amines, such as condensation of ketones with amines . In contrast, HBK16 requires multi-step piperazine functionalization .

Biological Activity

1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine, with the CAS number 1240564-84-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13_{13}H16_{16}FN3_3O, with a predicted boiling point of approximately 434.5 °C and a density of 1.21 g/cm³. The pKa value is reported to be around 4.07, indicating its acidic nature .

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro evaluations demonstrated that certain pyrazole derivatives can inhibit the growth of lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon cancer cell lines (HT29) .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Reference DrugReference CC50 (µM)
Compound AHT2958.4Cisplatin47.2
Compound BA54970.0Fluorouracil381.2
Compound CMCF765.0Doxorubicin12.0

CC50 refers to the concentration required to inhibit cell viability by 50% .

Anti-inflammatory Properties

Similar compounds have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that 1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine may possess similar properties, although direct studies are needed to confirm this.

Case Studies

In one notable study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced their potency and selectivity towards cancer cells versus normal cells .

Case Study Summary:

  • Objective: Evaluate the anticancer potential of pyrazole derivatives.
  • Method: In vitro assays using MTT method.
  • Results: Some derivatives exhibited lower cytotoxicity towards normal cells compared to established chemotherapeutics like cisplatin and fluorouracil.

Q & A

What are the common synthetic routes for preparing 1-[3-(4-fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Basic: The synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation of pyrazole precursors with fluorinated aryloxypropyl groups. For example, similar pyrazole derivatives are synthesized via reactions between aminopyrazoles and fluorophenyl-containing aldehydes or halides under reflux in polar aprotic solvents like DMF or ethanol .
Advanced: Optimizing yield and purity requires precise control of stoichiometry, temperature, and catalysts. For instance, using Pd-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can enhance regioselectivity. Reaction monitoring via TLC or HPLC ensures intermediate purity, while microwave-assisted synthesis may reduce reaction times .

What biochemical assays are recommended to evaluate the enzyme inhibition potential of this compound?

Basic: Standard assays include fluorescence-based or colorimetric enzyme activity assays (e.g., kinase or phosphatase inhibition) using purified targets. IC₅₀ values are determined via dose-response curves .
Advanced: To resolve contradictory activity data, orthogonal assays (e.g., SPR for binding kinetics or ITC for thermodynamic profiling) validate initial findings. Structural analogs with varying fluorophenyl substituents should be tested to isolate steric/electronic effects .

How can X-ray crystallography be applied to determine the structural conformation of this compound?

Basic: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like methanol/water mixtures. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts .
Advanced: For low-resolution data, iterative refinement tools (e.g., SHELXL) and density functional theory (DFT) calculations improve electron density maps. Twinning or disorder in crystals may require advanced software (e.g., OLEX2) for resolution .

What structural modifications enhance the bioactivity of pyrazole-3-amine derivatives?

Basic: Substituting the 4-fluorophenoxypropyl group with bulkier aryl groups (e.g., 2,4-dichlorophenyl) or altering the propyl chain length can modulate lipophilicity and target affinity .
Advanced: Computational QSAR models predict substituent effects on binding. Molecular dynamics simulations (e.g., using GROMACS) assess conformational stability in enzyme active sites .

Which analytical techniques are critical for characterizing this compound’s purity and stability?

Basic: Routine methods include ¹H/¹³C NMR, HPLC-UV (C18 columns, acetonitrile/water gradients), and HRMS. Purity >98% is typically required for biological testing .
Advanced: For complex mixtures, LC-MS/MS with MRM mode distinguishes co-eluting impurities. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways via forced degradation HPLC .

How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

Advanced: Isotopic labeling (e.g., ¹⁸O in fluorophenoxy groups) tracks reaction pathways. Kinetic studies with variable-temperature NMR or stopped-flow spectroscopy reveal intermediate formation. DFT calculations model transition states for key steps (e.g., SN2 displacement) .

What strategies mitigate toxicity concerns during preclinical development?

Advanced: Toxicity profiling involves transcriptomic analysis (RNA-seq) of treated cell lines to identify off-target effects. Metabolite identification via LC-HRMS detects reactive intermediates. Structural analogs with reduced electrophilicity (e.g., replacing fluorine with methyl groups) minimize hepatotoxicity .

How does fluorination impact material science applications of this compound?

Advanced: The 4-fluorophenoxy group enhances thermal stability and electron-withdrawing capacity, making the compound suitable for OLEDs or photovoltaic materials. Photophysical properties (e.g., fluorescence quantum yield) are measured via UV-vis and PL spectroscopy .

How should researchers address contradictory bioactivity data across studies?

Advanced: Meta-analyses using standardized protocols (e.g., CONSORT for in vitro studies) reconcile discrepancies. Bayesian statistical models account for variability in assay conditions (e.g., cell line differences). Independent validation in 3D cell cultures or organoids improves translatability .

What crystallographic parameters are critical for docking studies in drug design?

Basic: Unit cell dimensions (a, b, c, α, β, γ), space group (e.g., P1), and hydrogen-bonding networks inform molecular docking (e.g., AutoDock Vina). The pyrazole ring’s dihedral angles with substituents predict binding poses .
Advanced: High-resolution (<1.0 Å) structures enable QM/MM simulations to model enzyme-inhibitor interactions. Cryo-EM may supplement X-ray data for flexible targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine
Reactant of Route 2
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1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.